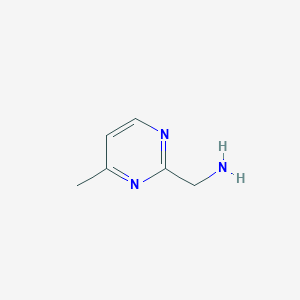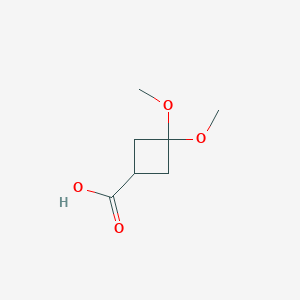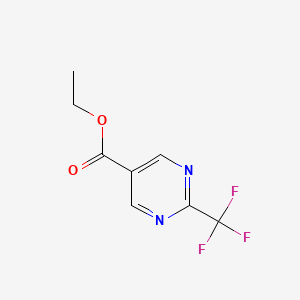
4-Ethoxy-2-methylpyridine
Übersicht
Beschreibung
4-Ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used in various applications, including as an electrolyte additive in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-pyridine nucleophiles, such as 4-Ethoxy-2-methylpyridine, has been a challenging task in traditional cross-coupling reactions . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-methylpyridine is characterized by a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Chemical Reactions Analysis
4-Ethoxy-2-methylpyridine has been used as an electrolyte additive in dye-sensitized solar cells . The addition of 4-Ethoxy-2-methylpyridine to the electrolyte of dye-sensitized solar cells has been shown to improve the open-circuit photovoltage .
Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application Summary: 4-Ethoxy-2-methylpyridine is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Dye-Sensitized Solar Cells
- Application Summary: 4-Ethoxy-2-methylpyridine is used as an electrolyte additive in dye-sensitized solar cells . It affects the performance of solar cells .
- Methods of Application: The additive is incorporated into the electrolyte of dye-sensitized solar cells . The effect on the performance of solar cells is studied by electrochemical and spectral measurements .
- Results or Outcomes: The addition of 4-Ethoxy-2-methylpyridine to the electrolyte resulted in an increase in the open-circuit potential (Voc) of 209 mV but a decrease in the short current density (Jsc) of 3.36 mA/cm² . The increase in Voc led to an increase in the photo-conversion efficiency .
3. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 4-Ethoxy-2-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application: The synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This optimized protocol avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes: The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .
4. Synthesis of Trifluoromethylpyridines
- Application Summary: 4-Ethoxy-2-methylpyridine is used in the synthesis of trifluoromethylpyridines . These compounds are used in various applications, including agrochemicals .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The results or outcomes of this application were not detailed in the source .
5. Electrolyte Additive in Dye-Sensitized Solar Cells
- Application Summary: 4-Ethoxy-2-methylpyridine is used as an electrolyte additive in dye-sensitized solar cells . It affects the performance of solar cells .
- Methods of Application: The additive is incorporated into the electrolyte of dye-sensitized solar cells . The effect on the performance of solar cells is studied by UVeVis spectroscopy, cyclic voltammetry (CV), linear sweep voltammetry (LSV) and electrochemical impedance spectroscopy (EIS) .
- Results or Outcomes: The addition of 4-Ethoxy-2-methylpyridine to the electrolyte resulted in an increase in the open-circuit potential (Voc) of 209 mV but a decrease in the short current density (Jsc) of 3.36 mA/cm² . The increase could be attributed to the negative shift of the conduction bond of TiO2 semiconductor potential (Voc, 34% of the voltage increase) and to the increase of the photo-conversion efficiency (PCE, 21% of the efficiency increase) .
6. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 4-Ethoxy-2-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application: The synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . This optimized protocol avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes: The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLEUGQNBAWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595891 | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylpyridine | |
CAS RN |
18615-87-7 | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



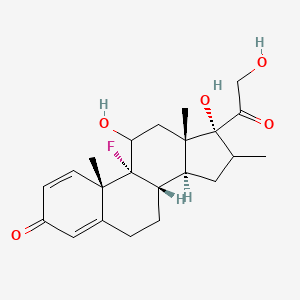
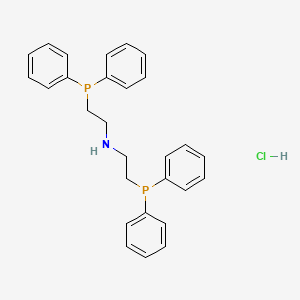
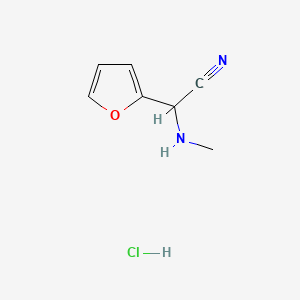

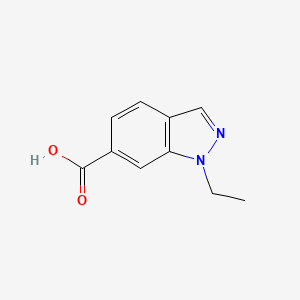
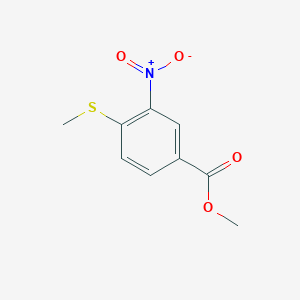


![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)

